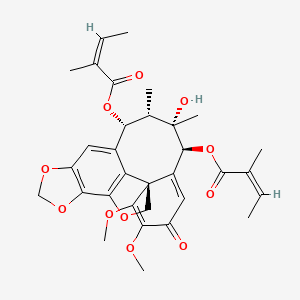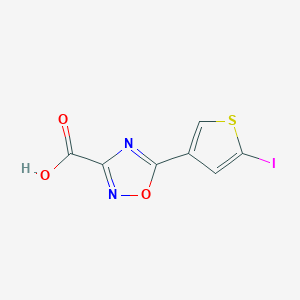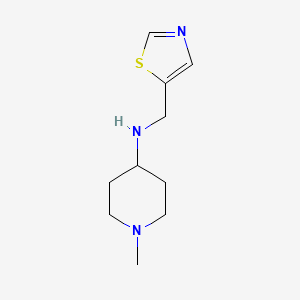
9-Fluoro-4H-quinolizin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Fluoro-4H-quinolizin-4-one is a heterocyclic compound that belongs to the quinolizinone family. These compounds are characterized by a bridgehead nitrogen atom and exhibit unique physicochemical properties, such as polar zwitterionic character and low log P value. They are known for their broad spectrum of bioactivities, including selective activation of M1 muscarinic receptor, inhibition of HIV integrase, and phosphoinositide-3-kinase (PI3K), as well as anti-ulcerative and anti-allergic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 9-Fluoro-4H-quinolizin-4-one involves the use of carbon dioxide as a C1 precursor in a one-pot multicomponent approach via orthogonal tandem catalysis. This method employs silver oxide in conjunction with cesium carbonate to promote a multicomponent tandem reaction forming two new carbon-carbon bonds and one new carbon-nitrogen bond. This approach features a broad substrate scope, mild reaction conditions, and cost-effective catalysts .
Another method involves a tandem Horner–Wadsworth–Emmons olefination/cyclisation approach. This route enables the effective synthesis of 2-substituted 4H-quinolizin-4-ones and proceeds in good to excellent yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-4H-quinolizin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizinone derivatives.
Substitution: Substitution reactions can introduce various functional groups into the quinolizinone scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolizinones and quinolizidines, which exhibit diverse biological activities .
Scientific Research Applications
9-Fluoro-4H-quinolizin-4-one has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor activation.
Mechanism of Action
The mechanism of action of 9-Fluoro-4H-quinolizin-4-one involves its interaction with specific molecular targets and pathways. For example, it selectively activates the M1 muscarinic receptor, inhibits HIV integrase, and phosphoinositide-3-kinase (PI3K). These interactions result in various biological effects, such as anti-ulcerative and anti-allergic activities .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4H-quinolizin-4-one: This compound shares a similar quinolizinone scaffold and exhibits similar biological activities.
4H-Quinolizin-4-one: The parent compound of the quinolizinone family, known for its broad spectrum of bioactivities.
Uniqueness
9-Fluoro-4H-quinolizin-4-one is unique due to the presence of a fluorine atom at the 9th position, which enhances its biological activity and physicochemical properties. This fluorine substitution can significantly impact the compound’s interaction with biological targets, making it a valuable compound for drug development and other scientific research applications .
Properties
Molecular Formula |
C9H6FNO |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
9-fluoroquinolizin-4-one |
InChI |
InChI=1S/C9H6FNO/c10-7-3-2-6-11-8(7)4-1-5-9(11)12/h1-6H |
InChI Key |
JIGACOXHCAVPFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N2C=CC=C(C2=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13309715.png)

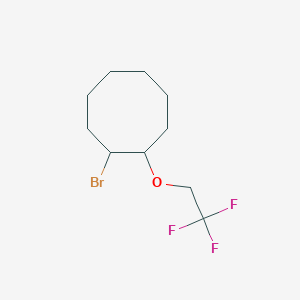

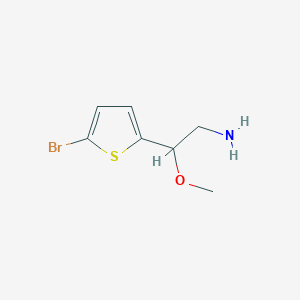
![1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13309745.png)
![2-[3-(Difluoromethyl)phenyl]propanoic acid](/img/structure/B13309750.png)
![N-Methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamoyl chloride](/img/structure/B13309757.png)
amine](/img/structure/B13309762.png)
![6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B13309766.png)
